(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID
Overview
Description
(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a pyridine ring, which is known for its aromatic properties, and an acetamido group, which is a common functional group in organic chemistry. The presence of these groups makes this compound versatile and valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID typically involves the reaction of pyridine derivatives with acetamido compounds under specific conditions. One common method involves the use of a base to deprotonate the acetamido group, followed by the addition of the pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the acetamido group provides additional sites for hydrogen bonding, enhancing its interaction with biological targets .
Properties
IUPAC Name |
(Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTTTXYUXTWABR-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CN=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CN=CC=C1)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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